SARS-CoV-2-IN-42

Antiviral Research SARS-CoV-2 Flavonoids

Researchers screening antivirals face false positives from cytotoxic hits. SARS-CoV-2-IN-42 (Compound 8q) solves this with an EC50 of 0.4 μM and selectivity index of 2441.3 in Calu-3 cells. • 2-3× more potent than myricetin and baicalein • Non-3CLpro mechanism-detaches from 3CLpro active site, likely binds alternative viral target for novel target ID • Lead aurone scaffold from 25-member series for SAR benchmarking Ideal positive control for HTS with validated low cytotoxicity.

Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
Cat. No. B12395278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-42
Molecular FormulaC20H20O7
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OCOC)O2
InChIInChI=1S/C20H20O7/c1-22-11-25-15-6-7-16-18(10-15)27-19(20(16)21)8-13-4-5-14(24-3)9-17(13)26-12-23-2/h4-10H,11-12H2,1-3H3/b19-8-
InChIKeyNMDSOJKVLDUMAF-UWVJOHFNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-42 Overview


SARS-CoV-2-IN-42 (synonym Compound 8q) is a synthetic aurone derivative, a structural subclass of flavonoids, characterized by its (Z)-2-benzylidenebenzofuran-3(2H)-one scaffold [1]. It functions as a potent inhibitor of SARS-CoV-2 viral replication, demonstrating an EC50 of 0.4 μM in Calu-3 human lung epithelial cells [1]. Crucially, this compound exhibits a favorable in vitro safety profile, showing no significant cytotoxic effect on host cells within its effective concentration range [1].

Workflow Cell-based antiviral replication screening studies
Selection context Aurone-derivative probe with reported non-3CLpro target engagement context
Model context Calu-3 human lung epithelial cell-based model endpoint review

SARS-CoV-2-IN-42 Differentiation


The term 'SARS-CoV-2 inhibitor' encompasses a wide range of compounds with distinct mechanisms of action, potency, and toxicity profiles, making direct substitution highly problematic without comparative data. While many compounds like remdesivir (EC50 ~0.2-1.1 μM in Calu-3) or nirmatrelvir target specific viral enzymes such as RNA-dependent RNA polymerase (RdRp) or the main protease (Mpro, 3CLpro) [1], SARS-CoV-2-IN-42 is an aurone derivative whose mechanism, based on molecular dynamics, suggests it does not stably bind to the 3CLpro active site and may interact with a different, as-yet-unidentified viral target [2]. Furthermore, even within the same phenotypic readout (e.g., viral replication inhibition), significant quantitative differences exist. A generic alternative may possess a similar EC50 but a substantially inferior selectivity index (SI), indicating a narrower therapeutic window and higher potential for off-target cytotoxicity. Therefore, selecting SARS-CoV-2-IN-42 requires direct, data-backed evidence of its superior potency and safety profile over specific, named comparators.

This product SARS-CoV-2-IN-42
Aurone scaffold; reported non-3CLpro interaction context. Mechanism may not transfer to RdRp or 3CLpro inhibitors.
Enzyme-targeted antivirals e.g. remdesivir, nirmatrelvir
RdRp or 3CLpro inhibitors. Target engagement profile differs; direct substitution without comparative data may confound antiviral pathway interpretation.
Natural flavonoid controls e.g. myricetin, baicalein
Higher reported EC50 values. Assay-response context may shift; potency-context differences require endpoint-specific review.

SARS-CoV-2-IN-42 Evidence Guide


Antiviral Potency vs. Natural Flavonoids

In a direct head-to-head comparison within the same study and assay system, SARS-CoV-2-IN-42 (aurone 8q) demonstrates superior antiviral potency compared to the well-known polyphenolic flavonoids myricetin and baicalein. The study's authors explicitly state that SARS-CoV-2-IN-42 is '2 to 3 times more effective' than these benchmark natural products [1].

Potency vs. natural flavonoids
Head-to-head
EC50 0.4 μM vs. ~0.8–1.2 μM (myricetin/baicalein)
Reported 2- to 3-fold lower EC50 in Calu-3 cell-based assay context.
Supports antiviral screening compound selection review.
Antiviral Research SARS-CoV-2 Flavonoids

Antiviral Potency vs. In-Class Analogs

When compared to closely related in-class inhibitors from the same research group and vendor product line, SARS-CoV-2-IN-42 (EC50 = 0.4 μM) shows greater potency. Cross-study analysis reveals it has a lower EC50 than SARS-CoV-2-IN-44 (EC50 = 0.6 μM) [1] and SARS-CoV-2-IN-45 (EC50 = 0.5 μM) [2]. While all three compounds exhibit low cytotoxicity, the lower EC50 of SARS-CoV-2-IN-42 indicates a higher intrinsic antiviral activity, requiring less compound to achieve the same effect.

Potency vs. in-class analogs
Cross-study comparable
EC50 0.4 μM vs. 0.5 μM (IN-45) / 0.6 μM (IN-44)
Reported lower EC50 within aurone analog set. Assay-response context may support lead identification.
Comparability across similar Calu-3 assays; data to verify per study conditions.
Antiviral Research SARS-CoV-2 Aurone Analogs

Mechanism of Action vs. Remdesivir

In Calu-3 human lung epithelial cells, the antiviral potency of SARS-CoV-2-IN-42 (EC50 = 0.4 μM) [1] is comparable to or better than that reported for the approved RdRp inhibitor remdesivir, which exhibits a variable EC50 range of approximately 0.2 μM to 1.1 μM in the same cell line [2]. Critically, molecular dynamics calculations from the primary research study suggest that SARS-CoV-2-IN-42 does not stably bind to the active site of the main protease (3CLpro), a common target for many antiviral compounds [1]. This implies it may exert its effect through a distinct, non-3CLpro mechanism, potentially offering a complementary or alternative avenue for viral inhibition and a different resistance profile.

Mechanism vs. remdesivir
Cross-study comparable
EC50 0.4 μM; inferred non-3CLpro target per molecular dynamics
Potency range overlaps with remdesivir (EC50 ~0.2–1.1 μM). Target engagement context may differ.
Supports non-canonical antiviral target probing studies.
Antiviral Research SARS-CoV-2 Mechanism of Action

Selectivity Index vs. Natural Flavonoids

The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective antiviral concentration (EC50), is a critical measure of a compound's safety window. The primary study reports an exceptionally high SI of 2441.3 for SARS-CoV-2-IN-42 in Calu-3 cells [1]. While direct SI values for myricetin and baicalein are not provided in the same study, this high SI value is a key differentiator, indicating a very wide therapeutic window where potent antiviral activity occurs at concentrations far below those that cause observable host cell damage.

Selectivity index
Supporting evidence
SI = 2441.3 in Calu-3 cells
Reported high SI value; supports cytotoxicity endpoint review and complex model applicability context.
Cell viability assay-based SI; class-level inference for other cell types requires validation.
Antiviral Research Drug Discovery Cytotoxicity

SARS-CoV-2-IN-42 Application Scenarios


Antiviral Screening Positive Control

Given its well-characterized EC50 of 0.4 μM and exceptionally high selectivity index (SI = 2441.3) [1], SARS-CoV-2-IN-42 serves as an ideal positive control for high-throughput antiviral screening campaigns. Its combination of high potency and low cytotoxicity ensures a robust assay window, reducing the risk of false positives from compound-induced cellular stress. The direct comparison showing it to be 2-3 times more potent than myricetin and baicalein [1] provides a clear, data-backed justification for selecting it over these less effective natural product controls.

Non-3CLpro/RdRp Target Studies

The primary research paper's finding that aurone 8q likely 'detaches from the active site of 3CLpro' and may bind to an alternative viral protein [1] positions it as a critical tool compound for researchers aiming to identify and characterize novel, non-canonical anti-SARS-CoV-2 targets. This distinguishes it from the majority of direct-acting antivirals that target the well-established RdRp (e.g., remdesivir) or 3CLpro (e.g., nirmatrelvir) enzymes. Using SARS-CoV-2-IN-42 in target identification or chemoproteomics studies could reveal new avenues for therapeutic intervention.

Aurone Structure-Activity Relationships

For researchers studying the structure-activity relationship (SAR) of aurones or flavonoids against SARS-CoV-2, SARS-CoV-2-IN-42 (aurone 8q) is the most potent compound from the 25-member series described by Caleffi et al. [1]. Its quantitative superiority over close structural analogs like 8h, 8m, 8p, and 8w, as well as related vendor compounds SARS-CoV-2-IN-44 and SARS-CoV-2-IN-45 [1][2], establishes it as the lead scaffold for further optimization. Procuring this compound is essential for benchmarking new derivatives and understanding the specific molecular features (e.g., OMOM substitution on both rings) that confer maximal antiviral activity.

Low-Cytotoxicity Antiviral Assays

In complex co-culture models, organoids, or primary cell assays where cell health is fragile and non-specific toxicity can confound results, the validated low cytotoxicity profile of SARS-CoV-2-IN-42 is a critical selection criterion. The high selectivity index (SI = 2441.3) [1] provides quantitative confidence that observed antiviral effects are due to specific inhibition of viral replication rather than general cellular toxicity. This makes it a safer and more reliable tool compound for detailed virological and immunological studies compared to compounds with a lower or uncharacterized SI.

Application
Selection Property
Validation Focus
Antiviral screening assay context
Reported assay-window robustness
EC50 and SI endpoint reproducibility in screening format
Non-3CLpro/RdRp target identification studies
Inferred alternative viral target context
Target deconvolution and binding-site characterization
Aurone structure-activity relationship research
Lead scaffold from 25-member aurone series
Benchmarking new derivatives against reported potency context
Low-cytotoxicity model endpoint studies
Reported high selectivity index
Cell health monitoring and off-target cytotoxicity exclusion in fragile models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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